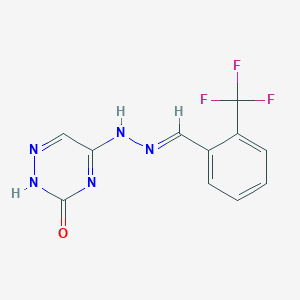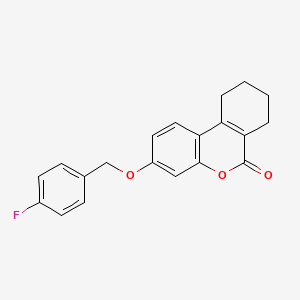![molecular formula C13H12N2O3 B11665445 N'-[(1E)-1-(2-hydroxyphenyl)ethylidene]furan-2-carbohydrazide](/img/structure/B11665445.png)
N'-[(1E)-1-(2-hydroxyphenyl)ethylidene]furan-2-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[(1E)-1-(2-hydroxyphenyl)ethylidene]furan-2-carbohydrazide is a chemical compound that belongs to the class of hydrazones Hydrazones are known for their versatile applications in various fields such as medicinal chemistry, coordination chemistry, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(1E)-1-(2-hydroxyphenyl)ethylidene]furan-2-carbohydrazide typically involves the condensation reaction between furan-2-carbohydrazide and 2-hydroxyacetophenone. The reaction is usually carried out in an ethanol solvent under reflux conditions for several hours. The presence of an acid catalyst, such as acetic acid, can facilitate the reaction and improve the yield of the desired product .
Industrial Production Methods
While specific industrial production methods for N’-[(1E)-1-(2-hydroxyphenyl)ethylidene]furan-2-carbohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity. Additionally, purification techniques like recrystallization or chromatography may be employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N’-[(1E)-1-(2-hydroxyphenyl)ethylidene]furan-2-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The hydrazone moiety can be reduced to form hydrazine derivatives.
Substitution: The furan ring can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Electrophilic reagents such as halogens or nitro compounds can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydrazine derivatives.
Substitution: Halogenated or nitro-substituted furan derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of N’-[(1E)-1-(2-hydroxyphenyl)ethylidene]furan-2-carbohydrazide involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
N’-[(1E)-1-(2-hydroxyphenyl)ethylidene]furan-2-carbohydrazide can be compared with other similar hydrazone compounds:
N’-[(1E)-1-(2-hydroxyphenyl)ethylidene]isonicotinohydrazide: This compound also contains a hydrazone moiety and exhibits similar biological activities, but with different metal coordination properties.
N’-[(1E)-1-(2,4-dihydroxyphenyl)ethylidene]pyridine-4-carbohydrazide: This compound has additional hydroxyl groups, which can enhance its antioxidant activity.
Conclusion
N’-[(1E)-1-(2-hydroxyphenyl)ethylidene]furan-2-carbohydrazide is a versatile compound with significant potential in various scientific fields. Its unique chemical structure allows it to participate in a wide range of reactions and form complexes with metal ions, making it valuable for research and industrial applications.
Properties
Molecular Formula |
C13H12N2O3 |
|---|---|
Molecular Weight |
244.25 g/mol |
IUPAC Name |
N-[(E)-1-(2-hydroxyphenyl)ethylideneamino]furan-2-carboxamide |
InChI |
InChI=1S/C13H12N2O3/c1-9(10-5-2-3-6-11(10)16)14-15-13(17)12-7-4-8-18-12/h2-8,16H,1H3,(H,15,17)/b14-9+ |
InChI Key |
UTLLNYWFFQRPPJ-NTEUORMPSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)C1=CC=CO1)/C2=CC=CC=C2O |
Canonical SMILES |
CC(=NNC(=O)C1=CC=CO1)C2=CC=CC=C2O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(3,4-dichlorophenyl)ethylidene]acetohydrazide](/img/structure/B11665365.png)
![(5Z)-5-{3-chloro-5-ethoxy-4-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11665368.png)
![3-methyl-N'-[(E)-(4-methylphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11665373.png)
![N-methyl-N-[4-({(2E)-2-[4-(propan-2-yl)benzylidene]hydrazinyl}carbonyl)phenyl]benzenesulfonamide](/img/structure/B11665385.png)
![1-(3,4-dichlorophenyl)-2-(2,3-dihydro-9H-imidazo[1,2-a]benzimidazol-9-yl)ethanone](/img/structure/B11665399.png)
![N'-[(E)-(2,5-dimethoxyphenyl)methylidene]-2-methylfuran-3-carbohydrazide](/img/structure/B11665412.png)
![ethyl (2E)-2-[4-(acetyloxy)benzylidene]-5-[4-(acetyloxy)-3-methoxyphenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11665418.png)
![(5E)-5-{[5-(4-fluorophenyl)furan-2-yl]methylidene}-2-thioxoimidazolidin-4-one](/img/structure/B11665426.png)
![N'-[(E)-1-(4-hexylphenyl)ethylidene]-2,5-dimethyl-3-furohydrazide](/img/structure/B11665427.png)

![2-[(2E)-2-(2,6-dichloro-3-nitrobenzylidene)hydrazinyl]-1,3-benzothiazole](/img/structure/B11665430.png)

![Ethyl {[4-(3-chlorophenyl)-3-cyano-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate](/img/structure/B11665437.png)
![N-[(Z)-1-(2-chlorophenyl)ethylideneamino]-2-[[5-(4-chlorophenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B11665439.png)
